SR 11302

Vue d'ensemble

Description

SR 11302 est un composé rétinoïde connu pour sa capacité à inhiber le facteur de transcription protéine-1 activateur (AP-1). Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, notamment dans les domaines de la recherche sur le cancer et de la biologie cellulaire .

Applications De Recherche Scientifique

SR 11302 has a wide range of scientific research applications, including:

Mécanisme D'action

- SR 11302 specifically inhibits the activator protein-1 (AP-1) transcription factor. AP-1 plays a crucial role in cell differentiation, proliferation, and apoptosis .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

SR 11302 plays a crucial role in biochemical reactions by specifically inhibiting the activity of the activator protein-1 (AP-1) transcription factor without activating the transcription of the retinoic acid response element (RARE) . This inhibition is achieved through selective binding with retinoic acid receptors RARα and RARγ, but not with RARβ and RXRα . The compound’s interaction with these receptors leads to a decrease in aldosterone levels and inhibition of cell proliferation in various cancer cell lines .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In lung cancer cell lines, such as A549, H1299, and H460, this compound reduces metastatic lesion formation and decreases the number of viable circulating tumor cells . Additionally, in human hepatoma HepG2 cells, this compound protects against bile acid-induced cytotoxicity by restoring the expression of endothelial nitric oxide synthase (NOS-3) and reducing the expression of cyclin D1 . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of the AP-1 transcription factor. This compound binds selectively to retinoic acid receptors RARα and RARγ, inhibiting AP-1 activity without activating RARE . This inhibition leads to a reduction in the expression of genes involved in cell proliferation and survival, such as c-Fos and c-Jun . Additionally, this compound decreases the expression of β-catenin and c-myc in adenocarcinoma gastric cells, further contributing to its anti-proliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in the ex vivo 4D lung cancer model, this compound treatment resulted in a significant reduction in metastatic lesion formation and viable circulating tumor cells after four days of culture . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function indicate a sustained inhibition of AP-1 activity and reduction in tumor cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Vldlr-/- mice, oral administration of this compound at low (0.5 mg/kg) and high (1 mg/kg) doses resulted in a dose-dependent reduction in vascular lesion number and size without detectable signs of toxicity . These findings suggest that this compound can be administered at therapeutic doses to achieve desired effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate gene expression and cellular proliferation. The compound interacts with retinoic acid receptors RARα and RARγ, inhibiting AP-1 activity and reducing the expression of genes involved in cell proliferation and survival . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anti-proliferative effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with retinoic acid receptors and other binding proteins. The compound’s selective binding to RARα and RARγ facilitates its localization to specific cellular compartments, where it exerts its inhibitory effects on AP-1 activity

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with retinoic acid receptors RARα and RARγ. These interactions direct the compound to specific cellular compartments, such as the nucleus, where it inhibits AP-1 activity and modulates gene expression . The compound’s localization and activity may also be influenced by post-translational modifications and targeting signals that direct it to specific organelles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SR 11302 est synthétisé par une série de réactions chimiques impliquant la modification de l'acide tout-trans-rétinoïque. . Les conditions de réaction incluent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit en laboratoire de recherche en utilisant des techniques de synthèse organique standard. Le processus implique plusieurs étapes de purification et de caractérisation pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions

SR 11302 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Substitution : Le composé peut subir des réactions de substitution où des groupes spécifiques sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers solvants organiques. Les conditions de réaction impliquent généralement des températures contrôlées et des niveaux de pH pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction spécifiques et des réactifs utilisés. Ces produits sont souvent caractérisés à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Le composé a montré un potentiel dans la réduction de la formation de lésions métastatiques dans les modèles de cancer du poumon.

Biologie cellulaire : This compound est utilisé pour étudier le rôle de l'AP-1 dans la différenciation cellulaire, la prolifération et l'apoptose.

Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'activité du facteur de transcription protéine-1 activateur (AP-1). L'AP-1 joue un rôle crucial dans la régulation de l'expression génique liée à la différenciation cellulaire, la prolifération et l'apoptose . En inhibant l'AP-1, this compound peut moduler ces processus cellulaires et réduire l'expression des gènes impliqués dans la progression tumorale et la métastase .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide tout-trans-rétinoïque : Le composé parent de SR 11302, connu pour son rôle dans la régulation de l'expression génique par le biais des récepteurs de l'acide rétinoïque.

Unicité de this compound

This compound est unique en son genre en ce qu'il inhibe sélectivement l'AP-1 sans activer les récepteurs de l'acide rétinoïque (RAR) ou les récepteurs X rétinoïdes (RXR). Cette inhibition sélective en fait un outil précieux pour étudier le rôle spécifique de l'AP-1 dans divers processus biologiques et pour développer des agents thérapeutiques ciblés .

Propriétés

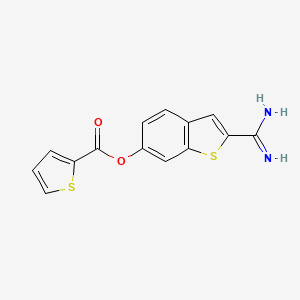

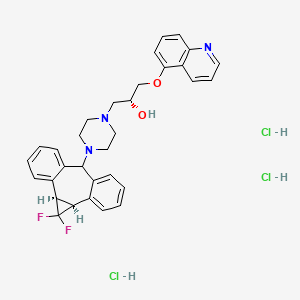

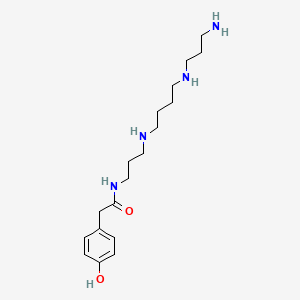

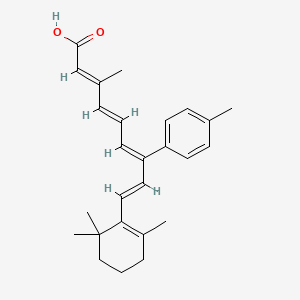

IUPAC Name |

(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANARBNMTXCDM-DKOHIBGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.